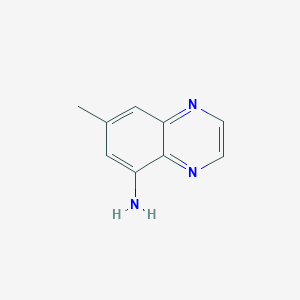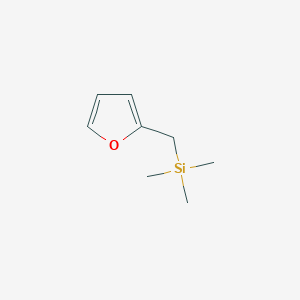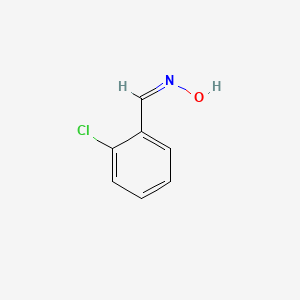
Methyl 1-(2-cyanoethyl)aziridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(2-cyanoethyl)aziridine-2-carboxylate is a compound belonging to the aziridine family, characterized by a three-membered nitrogen-containing ring Aziridines are known for their high reactivity due to the ring strain, making them valuable intermediates in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(2-cyanoethyl)aziridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of dihalogen derivatives with amines . Another approach involves the use of aziridine-2-carboxylates as intermediates, which can be synthesized via reductive kinetic resolution of 2H-azirines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of aziridine synthesis, such as the use of cyclization reactions and the employment of catalysts to enhance yield and selectivity, are likely applicable .
化学反応の分析
Types of Reactions: Methyl 1-(2-cyanoethyl)aziridine-2-carboxylate undergoes various chemical reactions, primarily driven by the reactivity of the aziridine ring. These include:
Nucleophilic Ring Opening: This reaction is facilitated by nucleophiles such as amines, alcohols, and thiols, leading to the formation of open-chain products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Lewis acids like indium triflate can be used to catalyze ring-opening reactions.
Major Products: The major products formed from these reactions are typically open-chain derivatives of the original aziridine compound, which can further undergo functionalization to yield a variety of biologically and chemically significant molecules .
科学的研究の応用
1-(2-シアノエチル)アジリジン-2-カルボン酸メチルは、科学研究でいくつかの用途があります。
作用機序
1-(2-シアノエチル)アジリジン-2-カルボン酸メチルの作用機序は、主にアジリジン環の高いひずみエネルギーに起因し、求核剤に対する反応性を促進します . この反応性は、さまざまな合成用途で利用されており、この化合物は求電子剤として作用し、求核攻撃を受けてより安定な生成物を生成します。 その生物活性の分子標的と経路は、広範にわたって文書化されていませんが、生物分子上の求核部位をアルキル化する能力に関連している可能性があります .
類似の化合物:
アジリジン-2-カルボン酸誘導体: これらの化合物は、アジリジン環構造を共有し、同様の反応性を示します.
N-置換アジリジン: これらの化合物は、窒素原子上にある置換基が異なり、それらの反応性と用途に影響を与えます.
独自性: 1-(2-シアノエチル)アジリジン-2-カルボン酸メチルは、その反応性とその反応の種類に影響を与える可能性のあるシアノエチル基の存在によってユニークです。
類似化合物との比較
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity.
N-Substituted Aziridines: These compounds have different substituents on the nitrogen atom, affecting their reactivity and applications.
Uniqueness: Methyl 1-(2-cyanoethyl)aziridine-2-carboxylate is unique due to the presence of the cyanoethyl group, which can influence its reactivity and the types of reactions it undergoes.
特性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
methyl 1-(2-cyanoethyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C7H10N2O2/c1-11-7(10)6-5-9(6)4-2-3-8/h6H,2,4-5H2,1H3 |
InChIキー |
JPGPKRARPJJMQP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CN1CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine](/img/structure/B11917805.png)



![6H-Indeno[4,5-B]furan](/img/structure/B11917824.png)
![5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B11917827.png)
![3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11917831.png)



![3-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11917867.png)

